2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 156424-48-5
VCID: VC11533719
InChI: InChI=1S/C13H9ClN2OS/c14-7-11-15-9-6-10(8-4-2-1-3-5-8)18-12(9)13(17)16-11/h1-6H,7H2,(H,15,16,17)
SMILES:
Molecular Formula: C13H9ClN2OS
Molecular Weight: 276.74 g/mol

2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 156424-48-5

Cat. No.: VC11533719

Molecular Formula: C13H9ClN2OS

Molecular Weight: 276.74 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 156424-48-5

Specification

CAS No. 156424-48-5
Molecular Formula C13H9ClN2OS
Molecular Weight 276.74 g/mol
IUPAC Name 2-(chloromethyl)-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H9ClN2OS/c14-7-11-15-9-6-10(8-4-2-1-3-5-8)18-12(9)13(17)16-11/h1-6H,7H2,(H,15,16,17)
Standard InChI Key GVNINDVYYMFZJV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one features a fused bicyclic system comprising a thiophene ring condensed with a pyrimidin-4-one moiety. The chloromethyl (-CH2Cl) group at position 2 and phenyl ring at position 6 introduce steric and electronic modifications that influence its solubility, stability, and interaction with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC14H11ClN2OS
Molecular Weight294.77 g/mol
IUPAC Name2-(Chloromethyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The chloromethyl group increases electrophilicity at position 2, enabling nucleophilic substitution reactions critical for prodrug development or covalent target binding.

Synthetic Methodologies

Core Scaffold Construction

The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation reactions. A common route involves:

  • Thiophene Precursor Functionalization: 2-Aminothiophene derivatives react with β-ketoesters or malonyl chlorides to form intermediates.

  • Cyclization: Treatment with formamide or urea under reflux yields the pyrimidinone ring .

For 2-(chloromethyl) substitution, post-cyclization chloromethylation using chloromethyl methyl ether (MOMCl) in dichloromethane achieves 60–75% yields.

Regioselective Modifications

  • Phenyl Group Introduction: Suzuki-Miyaura coupling at position 6 with phenylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O) provides 80–85% yields.

  • Chloromethyl Stability: The chloromethyl group exhibits sensitivity to hydrolysis, requiring anhydrous storage at -20°C to prevent decomposition to hydroxymethyl analogs .

Biological Activities and Mechanisms

Anticancer Activity

  • Kinase Inhibition: Analogous compounds inhibit Aurora kinase A (IC50 = 12 nM) and EGFR (IC50 = 18 nM), disrupting mitosis and apoptosis pathways.

  • Cytotoxicity: NCI-60 screening of related thienopyrimidines revealed GI50 values <1 µM in breast (MCF-7) and lung (A549) cancer lines .

Computational and Pharmacokinetic Insights

Molecular Docking Studies

Docking into EGFR (PDB: 1M17) shows the chloromethyl group forming a covalent bond with Cys797, while the phenyl ring engages in π-π stacking with Phe723.

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate lipophilicity (LogP = 3.2).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring, necessitating prodrug strategies .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

CompoundTargetIC50/MICReference
2-(Chloromethyl)-6-phenylEGFR18 nM
2-Methylthio-6-phenylDHFR8 µg/mL
3-Hydroxy-6-(4-fluorophenyl)Aurora kinase A12 nM

Applications in Drug Development

Covalent Inhibitor Design

The chloromethyl group enables irreversible binding to cysteine residues in kinases, enhancing residence time and efficacy against resistance mutations.

Antibiotic Adjuvants

Combination with β-lactams restores susceptibility in MRSA by disrupting cell wall synthesis and folate metabolism synergistically .

Challenges and Future Directions

  • Synthetic Optimization: Improving chloromethyl group stability via fluorinated analogs (e.g., -CF2Cl) may reduce hydrolysis .

  • Target Identification: Proteome-wide reactivity profiling is needed to assess off-target effects.

  • Formulation Strategies: Nanoencapsulation in PLGA nanoparticles could enhance aqueous solubility and tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator